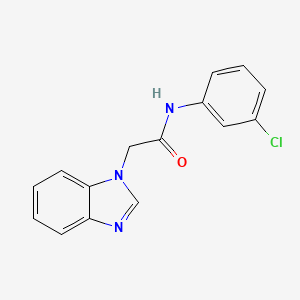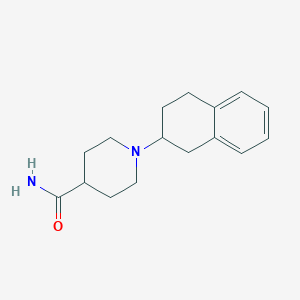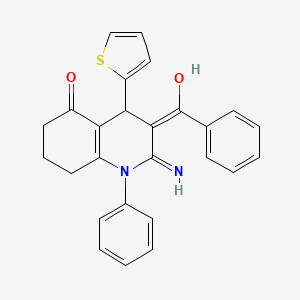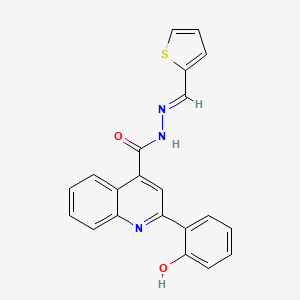
2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide, also known as BCI-121, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. By inhibiting these pathways, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide can modulate various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been shown to exhibit various biochemical and physiological effects such as reducing the expression of oncogenes, increasing the expression of tumor suppressor genes, and reducing the production of pro-inflammatory cytokines. Furthermore, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been reported to enhance the activity of antioxidant enzymes and reduce oxidative stress, which can contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide in lab experiments is its specificity towards certain signaling pathways, which can provide insights into the underlying mechanisms of various diseases. However, one of the limitations of using 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide that can overcome its limitations and enhance its therapeutic efficacy. Additionally, the development of novel drug delivery systems can improve the bioavailability and efficacy of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide.
合成法
The synthesis method of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide involves the condensation of 2-aminobenzimidazole and 3-chlorophenylacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and a catalyst such as 4-(dimethylamino)pyridine. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been investigated for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-4-3-5-12(8-11)18-15(20)9-19-10-17-13-6-1-2-7-14(13)19/h1-8,10H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHLHIOFZDCMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol](/img/structure/B6059570.png)
![6-isopropyl-3-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6059578.png)

![2-{[(3,4-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6059586.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B6059593.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)



![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)